BRD-4592

chemical genetics target validation hypomorph profiling

BRD-4592 (CAS 2109805-80-1; also registered as 2119598-24-0) is a synthetic azetidine derivative that functions as an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). With a molecular formula of C17H15FN2O and a molecular weight of 282.31 g/mol, this small molecule binds specifically at the α–β subunit interface of the TrpAB heterotetrameric complex.

Molecular Formula C17H15FN2O
Molecular Weight 282.31 g/mol
CAS No. 2109805-80-1
Cat. No. B15565538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-4592
CAS2109805-80-1
Molecular FormulaC17H15FN2O
Molecular Weight282.31 g/mol
Structural Identifiers
InChIInChI=1S/C17H15FN2O/c18-14-4-2-1-3-13(14)11-5-7-12(8-6-11)17-15(9-19)20-16(17)10-21/h1-8,15-17,20-21H,10H2/t15-,16-,17-/m0/s1
InChIKeyRECLLIAWOQFAMC-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BRD-4592 Procurement Guide: Chemical Identity, Target Profile, and Research-Grade Specifications


BRD-4592 (CAS 2109805-80-1; also registered as 2119598-24-0) is a synthetic azetidine derivative that functions as an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB) [1]. With a molecular formula of C17H15FN2O and a molecular weight of 282.31 g/mol, this small molecule binds specifically at the α–β subunit interface of the TrpAB heterotetrameric complex [2]. Its primary research utility lies in chemical biology investigations of tryptophan biosynthesis as a conditionally essential metabolic pathway in mycobacterial pathogenesis [3]. The compound is exclusively intended for laboratory research applications, with no approved therapeutic indication in any jurisdiction.

Why BRD-4592 Cannot Be Substituted with Generic TrpAB Inhibitors or Conventional Antitubercular Agents


Simple substitution of BRD-4592 with alternative TrpAB-targeting compounds or conventional antimycobacterial agents is not scientifically valid due to fundamental differences in inhibitory mechanism, binding site topology, and target vulnerability profile. BRD-4592 operates through a unique allosteric, mixed-type inhibition mechanism that simultaneously disrupts subunit mutual activation, blocks indole translocation through the intersubunit channel, and increases product inhibition—a multi-level inhibitory profile not replicated by active-site-directed competitors [1]. Moreover, unlike traditional antitubercular agents that target macromolecular synthesis (e.g., cell wall biosynthesis, transcription, translation), BRD-4592 exploits the conditional essentiality of central metabolism, specifically tryptophan biosynthesis, which becomes indispensable under the nutrient-restricted, immune-competent conditions encountered in vivo [2]. The compound's azetidine core scaffold and specific binding determinants at the TrpA-TrpB interface are not interchangeable with structurally unrelated TrpAB inhibitors that may engage different binding sites or exhibit divergent kinetic inhibition profiles [3].

BRD-4592 Quantitative Differentiation: Head-to-Head Evidence Versus Comparators and In-Class Candidates


Hypomorph-Based Chemical-Genetic Validation Confirms On-Target Selectivity for TrpA in Whole-Cell Context

In a systems chemical biology screen employing hypomorph strain libraries, BRD-4592 demonstrated selective growth inhibition of an Mtb strain bearing a trpA hypomorph (reduced gene expression) compared to wild-type Mtb, confirming on-target engagement in a whole-cell context [1]. This chemical-genetic interaction provides direct evidence that the compound's antimycobacterial activity is mediated specifically through TrpA, rather than through off-target effects that may confound interpretation of phenotype-based screening hits. Importantly, the expected target gene trpA was not represented in the hypomorph library used for comparator drugs, underscoring the unique target space occupied by BRD-4592 [2].

chemical genetics target validation hypomorph profiling

Allosteric Mixed-Type Inhibition: Multi-Level Kinetic Mechanism Distinct from Active-Site Competitors

Detailed kinetic, biophysical, and structural analyses reveal that BRD-4592 operates as an allosteric, mixed-type inhibitor that binds specifically to a novel site within the intersubunit channel at the TrpA-TrpB interface [1]. Unlike competitive inhibitors that simply occupy active sites, BRD-4592 exerts a three-level inhibitory effect: (1) limits flexibility of the subunit interface, potentially disrupting mutual activation of the α and β subunits; (2) physically blocks indole translocation through the 25 Å hydrophobic channel connecting the two active sites; and (3) increases product inhibition by promoting a closed, active-like conformational state of TrpB that enhances affinity for L-Ser substrate while paradoxically impairing catalytic turnover [2].

allosteric inhibition enzyme kinetics mixed-type inhibition

Dual-Subunit Inhibition with Differential Nanomolar Potency at TrpA and TrpB Active Sites

BRD-4592 exhibits potent inhibition of both catalytic subunits of Mtb tryptophan synthase, with an IC50 of 70.9 nM for the α-subunit (TrpA) and 22.6 nM for the β-subunit (TrpB) [1]. This dual-subunit activity distinguishes BRD-4592 from subunit-selective inhibitors that target only one active site, as the compound simultaneously impairs both the α-reaction (indole-3-glycerol phosphate to indole) and the β-reaction (indole + L-Ser to L-Trp) [2]. The approximately 3.1-fold higher potency for the β-subunit relative to the α-subunit may reflect differential binding interactions at the intersubunit interface.

IC50 subunit selectivity tryptophan synthase

TrpAB In Vivo Essentiality Validated in Mycobacterium marinum Infection Model

Genetic validation studies in Mycobacterium marinum (a close relative of Mtb used as a surrogate infection model) demonstrate that TrpAB is required for bacterial survival and virulence in vivo, despite the enzyme's apparent dispensability under standard in vitro culture conditions [1]. Specifically, M. marinum strains lacking functional TrpAB were unable to establish productive infection in the in vivo host environment. This conditional essentiality—where a target becomes critical only in the physiological context of infection—directly supports the therapeutic rationale for targeting TrpAB with BRD-4592. Notably, direct evaluation of BRD-4592 efficacy in infected mice was precluded by rapid compound metabolism [2], highlighting that the genetic validation provides the primary evidence for target vulnerability.

in vivo essentiality conditional essentiality infection model

BRD-4592 Optimal Research Application Scenarios Based on Quantitative Evidence


Chemical Biology Studies of Conditional Metabolic Essentiality in Mycobacterial Pathogenesis

Research groups investigating the disconnect between in vitro target dispensability and in vivo target essentiality should prioritize BRD-4592 as a chemical probe for dissecting tryptophan biosynthesis requirements during infection. The genetic validation showing that TrpAB is essential for M. marinum survival in vivo but dispensable under nutrient-replete in vitro conditions [1] makes BRD-4592 uniquely suited for studies examining how metabolic vulnerabilities shift between culture and host environments. This application is particularly relevant for laboratories seeking to identify conditionally essential targets that may have been overlooked in conventional phenotypic screening campaigns.

Allosteric Inhibitor Mechanism-of-Action Studies and Resistance Evasion Research

BRD-4592 serves as an exemplary tool compound for investigating how multi-level allosteric inhibition affects resistance emergence kinetics. The compound's unique binding site at the TrpA-TrpB interface and its three distinct inhibitory actions—disruption of subunit mutual activation, blockade of indole translocation, and enhancement of product inhibition [1]—provide a defined system for studying whether allosteric inhibitors are less susceptible to target-based resistance than orthosteric competitors. Researchers should note, however, that rapid murine metabolism [2] precludes direct in vivo efficacy studies; in vitro resistance evolution experiments or ex vivo infection models are recommended.

Target Validation via Chemical-Genetic Interaction Profiling in Mycobacteria

The demonstrated chemical-genetic interaction between BRD-4592 and trpA hypomorph strains (Z-robust < -3.5) [1] establishes this compound as a validated probe for TrpA-dependent studies. Laboratories employing hypomorph strain libraries or CRISPR interference platforms for target deconvolution can use BRD-4592 as a positive control for TrpA/TrpAB pathway engagement. The compound's well-characterized on-target profile contrasts with screening hits lacking chemical-genetic validation, reducing ambiguity in interpreting phenotypic assay results.

Structural Biology of Allosteric Enzyme Regulation and Conformational Dynamics

The co-crystal structure of BRD-4592 bound to Mtb TrpAB (PDB: 5TCI) [1] provides atomic-level resolution of ligand-induced conformational changes at the α–β subunit interface. This structural information enables structure-activity relationship (SAR) studies aimed at optimizing the azetidine scaffold for improved metabolic stability while preserving allosteric binding. The compound promotes a closed, active-like TrpB conformation while paradoxically inhibiting catalysis [2], making it a valuable tool for studying allosteric coupling mechanisms in heterotetrameric enzyme complexes.

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